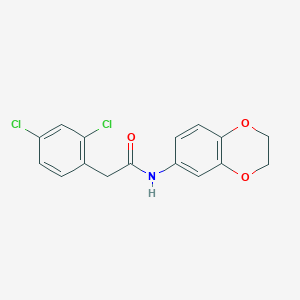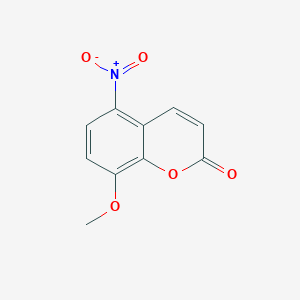
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine, also known as CNB-101, is a novel compound that has been synthesized for various scientific research applications. The compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological disorders.
作用机制
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine acts as a multi-target agent, interacting with various receptors and enzymes in the brain. The compound has been shown to modulate the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine also interacts with the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release and calcium regulation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance neuroprotection. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has also been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has also been shown to have a good safety profile in preclinical studies. However, one limitation of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine is that it has poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine. One potential application of the compound is in the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing amyloid-beta pathology. 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine may also have potential as a treatment for neuropathic pain, where it has shown analgesic effects in animal models. Further research is needed to better understand the mechanisms of action of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine and its potential applications in various neurological disorders.
合成方法
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-iodobenzoic acid to form the intermediate, 2-(2-iodobenzoyl)-4-nitroaniline. This intermediate is then coupled with piperazine to form 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine.
科学研究应用
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has been extensively studied in preclinical models for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. The compound has shown promising results in improving cognitive function and reducing inflammation and oxidative stress in the brain.
属性
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMHOYZUNBGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6029145 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)

![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)


![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)